5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole
Overview
Description
5-(3-chlorobenzyl)-2-(piperidin-2-yl)oxazole (CBP) is an organic compound that has been studied extensively as a potential therapeutic agent. CBP has been found to possess a variety of pharmacological activities and is being investigated for its potential use in the treatment of various diseases and disorders.
Scientific Research Applications
5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole has been studied extensively for its potential therapeutic applications. In particular, it has been investigated for its ability to modulate the activity of various proteins and enzymes, including the enzyme tyrosine phosphatase, which is involved in cell signaling pathways. Additionally, 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Mechanism Of Action
The exact mechanism of action of 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole is not yet fully understood. However, it is believed that its pharmacological activity is due to its ability to bind to and modulate the activity of various proteins and enzymes. Specifically, it has been found to inhibit the activity of tyrosine phosphatase, which is involved in cell signaling pathways. Additionally, 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole has been found to interact with other proteins and enzymes, such as protein kinases and G-protein coupled receptors.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole are still being investigated. However, it has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial effects. Additionally, it has been found to possess neuroprotective and cardioprotective effects.
Advantages And Limitations For Lab Experiments
5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in a variety of solvents. Additionally, it can be stored at room temperature for extended periods of time without significant degradation. However, it is important to note that 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole is a relatively new compound and its precise biochemical and physiological effects are still being investigated. As such, it is important to exercise caution when using 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole in laboratory experiments.
Future Directions
Given the potential therapeutic applications of 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole, there are numerous possible future directions for research. These include further investigation of its mechanism of action, as well as its ability to modulate the activity of various proteins and enzymes. Additionally, further research is needed to investigate the potential therapeutic applications of 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole, such as its ability to treat cancer, diabetes, and other diseases. Additionally, research is needed to investigate the safety and efficacy of 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole for use in humans. Finally, research is needed to investigate the potential for 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole to interact with other drugs and medications.
properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-12-5-3-4-11(8-12)9-13-10-18-15(19-13)14-6-1-2-7-17-14/h3-5,8,10,14,17H,1-2,6-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSQCUJIFSBJLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209811 | |
Record name | Piperidine, 2-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole | |
CAS RN |
1785761-02-5 | |
Record name | Piperidine, 2-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1785761-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 2-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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